molecular formula C12H10N4 B13608131 5-Quinolin-3-yl-2H-pyrazol-3-ylamine

5-Quinolin-3-yl-2H-pyrazol-3-ylamine

Cat. No.: B13608131
M. Wt: 210.23 g/mol
InChI Key: BFBGALQKYHUCPP-UHFFFAOYSA-N
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Description

5-(quinolin-3-yl)-1H-pyrazol-3-amine is a heterocyclic compound that combines the structural features of quinoline and pyrazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(quinolin-3-yl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of quinoline-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized under acidic or basic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Green chemistry approaches, such as microwave-assisted synthesis and the use of recyclable catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(quinolin-3-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline and pyrazole derivatives .

Scientific Research Applications

5-(quinolin-3-yl)-1H-pyrazol-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(quinolin-3-yl)-1H-pyrazol-3-amine involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase. In anticancer research, it may induce apoptosis in cancer cells by interfering with specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(quinolin-3-yl)-1H-pyrazol-3-amine is unique due to its combined structural features of quinoline and pyrazole, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

5-quinolin-3-yl-1H-pyrazol-3-amine

InChI

InChI=1S/C12H10N4/c13-12-6-11(15-16-12)9-5-8-3-1-2-4-10(8)14-7-9/h1-7H,(H3,13,15,16)

InChI Key

BFBGALQKYHUCPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=NN3)N

Origin of Product

United States

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